molecular formula C14H8F3NO4 B8161849 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid

2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid

Cat. No.: B8161849
M. Wt: 311.21 g/mol
InChI Key: WSAZESRAMNJYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid is an aromatic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid typically involves a multi-step process. One common method starts with the nitration of 2’-trifluoromethylbiphenyl to introduce the nitro group. This is followed by the carboxylation of the resulting nitro compound to form the carboxylic acid group. The reaction conditions often involve the use of strong acids and bases, as well as elevated temperatures to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Esterification: Alcohols in the presence of an acid catalyst.

Major Products

    Reduction: 2-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives.

    Esterification: 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylate esters.

Scientific Research Applications

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the biphenyl moiety.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl and carboxylic acid groups but lacks the nitro group and biphenyl structure.

Uniqueness

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid is unique due to the combination of its functional groups and biphenyl structure, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAZESRAMNJYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.